molecular formula C11H8N2O2S B8412867 8-Cyanonaphthalene-2-sulfonamide

8-Cyanonaphthalene-2-sulfonamide

Cat. No.: B8412867
M. Wt: 232.26 g/mol
InChI Key: CBPZIDWQWLSDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Cyanonaphthalene-2-sulfonamide is a naphthalene derivative featuring a sulfonamide group at the 2-position and a cyano substituent at the 8-position. This compound belongs to the family of naphthalene sulfonamides, which are characterized by their fused aromatic ring system and functional groups that modulate electronic, solubility, and reactivity properties.

Properties

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

8-cyanonaphthalene-2-sulfonamide

InChI

InChI=1S/C11H8N2O2S/c12-7-9-3-1-2-8-4-5-10(6-11(8)9)16(13,14)15/h1-6H,(H2,13,14,15)

InChI Key

CBPZIDWQWLSDFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)S(=O)(=O)N)C(=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Functional Groups Molecular Formula Key Properties (Inferred)
This compound CN (8), SO₂NH₂ (2) Sulfonamide, Cyano C₁₁H₈N₂O₂S Moderate acidity, potential bioactivity
Naphthalene-1-sulfonamide SO₂NH₂ (1) Sulfonamide C₁₀H₉NO₂S Lower solubility due to 1-position sulfonamide
8-Chloronaphthalene-2-sulfonic acid Cl (8), SO₃H (2) Sulfonic acid, Chloro C₁₀H₇ClO₃S High acidity, hydrophilic
2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid SO₂NH- (2), C₆H₅CH₂CO₂H (side chain) Sulfonamide, Carboxylic acid, Phenyl C₁₉H₁₇NO₄S Enhanced solubility, potential drug candidate

Functional Group Influence

  • Sulfonamide vs. Sulfonic Acid: Sulfonamides (e.g., this compound) are less acidic than sulfonic acids (e.g., 8-chloronaphthalene-2-sulfonic acid) due to the electron-donating NH₂ group, which reduces the acidity of the sulfonyl proton . Sulfonic acids, with their strong acidity, are often used in detergents or dyes, whereas sulfonamides are common in pharmaceuticals (e.g., antibiotics) .
  • Cyano vs. Chloro Substituents: The cyano group in this compound is a stronger electron-withdrawing group compared to the chloro substituent in 8-chloronaphthalene-2-sulfonic acid. This may enhance the compound’s reactivity in nucleophilic substitution reactions and influence its electronic absorption properties .

Positional Isomerism Effects

  • Sulfonamide at 1- vs. 2-Position: Naphthalene-1-sulfonamide has reduced solubility compared to 2-position analogs due to steric hindrance from the fused aromatic ring. The 2-position sulfonamide in this compound likely offers better accessibility for intermolecular interactions, which could be advantageous in biological systems.

Side Chain Modifications

  • The carboxylic acid and phenyl groups in 2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid improve solubility and mimic structural motifs seen in nonsteroidal anti-inflammatory drugs (NSAIDs). In contrast, this compound’s compact structure may favor membrane permeability, making it suitable for targeting intracellular proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.